molecular formula C20H22N6O3 B2943185 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 1797576-82-9

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2943185
CAS RN: 1797576-82-9
M. Wt: 394.435
InChI Key: XJLSNPZFEMPSJP-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, also known as CMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of nuclear fuel reprocessing. CMPO is a chelating agent that selectively binds to actinides, which are radioactive elements commonly found in nuclear waste. In

Mechanism of Action

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide binds to actinides through a process known as complexation. The nitrogen and oxygen atoms in N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide's structure form coordination bonds with the actinide ions, resulting in the formation of a stable complex. This complex can then be separated from other elements in the nuclear waste using various separation techniques such as solvent extraction.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, as it is primarily used in the field of nuclear fuel reprocessing. However, studies have shown that N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is not toxic to cells and does not cause significant changes in cell viability or morphology.

Advantages and Limitations for Lab Experiments

One advantage of using N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide in lab experiments is its high selectivity for actinides, which allows for their efficient separation from other elements in the nuclear waste. However, N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is also known to be sensitive to radiation and can degrade over time, which can affect its efficiency in nuclear fuel reprocessing.

Future Directions

Future research on N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide could focus on improving its stability and efficiency in nuclear fuel reprocessing. Additionally, N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide could potentially be used in other applications such as the separation of rare earth elements from electronic waste. Further studies could also explore the potential toxicity of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide and its impact on the environment.

Synthesis Methods

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoyl chloride with 3-cyanopyrazine, followed by the reaction of the resulting intermediate with piperidine and formaldehyde. The final product is obtained through the reaction of the intermediate with oxalic acid. The purity of the synthesized N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has gained attention in scientific research due to its potential applications in the field of nuclear fuel reprocessing. Nuclear fuel reprocessing involves the separation of useful elements from nuclear waste, which contains a mixture of radioactive elements such as actinides. N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a chelating agent that selectively binds to actinides, allowing for their separation from other elements in the nuclear waste. This process can potentially reduce the amount of nuclear waste generated and increase the efficiency of nuclear fuel reprocessing.

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-29-17-5-3-2-4-15(17)25-20(28)19(27)24-13-14-6-10-26(11-7-14)18-16(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSNPZFEMPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

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